2-Azidoadenosine
Overview
Description
2-Azidoadenosine is a compound related to adenosine, where an azido group replaces a specific moiety in the adenosine structure. Research in this area often focuses on understanding the synthesis, molecular structure, chemical reactions, and properties of such compounds due to their potential applications in various fields, including medicinal chemistry and biochemistry. Although not directly related to 2-azidoadenosine, studies on related enzymes and compounds offer insights into the methods and implications of modifying adenosine derivatives (Paiardini et al., 2017).
Synthesis Analysis
The synthesis of azidoadenosine derivatives involves various chemical strategies. While the specific synthesis of 2-azidoadenosine is not detailed in the provided literature, related synthetic approaches offer insights. For instance, the synthesis of azine derivatives, which includes reactions that could be analogous to those used in azidoadenosine synthesis, has been reviewed (Safari & Gandomi-Ravandi, 2014). Similarly, methods for synthesizing 2-(azolyl)anilines could provide a foundation for understanding the synthesis of azidoadenosine compounds (Antypenko et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-azidoadenosine and related compounds can be analyzed using various spectroscopic and crystallographic techniques. Although specific studies on 2-azidoadenosine were not found, general approaches to analyzing the structure of similar compounds involve understanding the arrangement of atoms and the electronic environment that influences their reactivity and interactions (Aceña et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 2-azidoadenosine would likely focus on the azido group's reactivity, including its potential for participating in click chemistry reactions, which are widely used in bioconjugation and drug development. While specific reactions of 2-azidoadenosine are not detailed, understanding the reactivity of the azido group in different chemical contexts is crucial (Sharma & Sinha, 2023).
Physical Properties Analysis
The physical properties of 2-azidoadenosine, such as solubility, melting point, and stability, are essential for its handling and application in various scientific endeavors. While specific data on 2-azidoadenosine is not provided, studies on related compounds can offer insights into how structural modifications affect these properties (Beck & Keen, 1991).
Chemical Properties Analysis
The chemical properties of 2-azidoadenosine, including its acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are determined by its molecular structure. While the literature does not specifically address 2-azidoadenosine, analogous studies on azides and other nitrogen-containing heterocycles provide valuable information on how these groups behave chemically (Teplyakov et al., 2002).
Scientific Research Applications
RNA Research and Cross-Linking : 2-Azidoadenosine 3′,5′-[5′-32P]bisphosphate serves as a donor in the T4 RNA ligase reaction, facilitating photochemical cross-linking of modified tRNA to Escherichia coli (Sylvers et al., 1989).
Platelet Aggregation and Blood Clotting : It is effective in inhibiting platelet aggregation and adenosine deaminase activity, potentially reducing blood clotting (Cusack & Born, 1976).
Synthesis of Photoaffinity Probes : Facile synthesis from guanosine for use as photoaffinity probes for ATP analogues and eukaryotic mRNA cap structures (Higashiya et al., 1996).
Muscle Relaxation Studies : Acts as potent relaxants of guinea-pig taenia coli, serving as photoaffinity ligands for labeling P2 and PI purine receptors (Cusack & Planker, 1979).
RNase L Binding and Activation : 8-Azido-substituted 2',5'-oligoadenylates show strong RNase L binding and activating ability, useful for photoaffinity labeling of RNase L (Sawai et al., 2003).
NAD(+)-Binding Protein Studies : 2-Azido-NAD+ is a promising photoprobe for identifying active sites in NAD(+)-binding proteins and determining their cellular functions (Kim & Haley, 1990).
Glucose Transporter Studies : Selectively covalently labels the human erythrocyte glucose transporter under photoactivation conditions, aiding in the study of nucleoside transport in erythrocytes (Jarvis et al., 1986).
Safety And Hazards
Future Directions
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of a photoaffinity probe for NAD+ was undertaken, and an effective photoprobe for NAD+ would allow the detection of specific NAD’ binding proteins and determination of their cellular location .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZZPOARGMTJKQ-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208247 | |
Record name | 2-Azidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoadenosine | |
CAS RN |
59587-07-4 | |
Record name | 2-Azidoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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